molecular formula C10H13Cl2N B1464742 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride CAS No. 64603-76-5

6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Cat. No. B1464742
CAS RN: 64603-76-5
M. Wt: 218.12 g/mol
InChI Key: MWQLDKCAEXIOAI-UHFFFAOYSA-N
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Description

6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a chemical compound with the molecular formula C10H13Cl2N . It is an intermediate in the production of antipsychotic agents and antiparkinson medications .


Molecular Structure Analysis

The molecular structure of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride consists of a tetralin group combined with an amine . The IUPAC name for this compound is 6-chlorotetralin-1-amine;hydrochloride .


Physical And Chemical Properties Analysis

The compound is an off-white solid . It has a molecular weight of 218.13 . The IUPAC name for this compound is 6-chlorotetralin-1-amine;hydrochloride .

Scientific Research Applications

Chemical Biology: Linker Applications

In chemical biology, 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride can be used as a linker to connect chemical and biological moieties. This compound can help in creating chimeras, polyligands, and conjugates, which are essential in developing new drugs . The linker’s role is to enhance binding properties without compromising the biological activity of the new structure.

Nanobiotechnology: Drug Delivery Systems

Within nanobiotechnology, this compound’s potential as a linker also extends to the development of drug delivery systems. It can be used to ensure the stability of new molecular structures and facilitate the controlled release of drugs at targeted sites .

Organic Synthesis: Nucleophilic Substitution Reactions

The compound’s reactivity towards nucleophiles makes it a valuable reactant in organic synthesis. It can undergo aromatic nucleophilic substitution, which is a key step in synthesizing various organic compounds .

Pharmacology: Development of Therapeutic Agents

The structural features of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride make it a candidate for the development of therapeutic agents. Its amine group can be derivatized to create new pharmacologically active molecules .

Material Science: Synthesis of Functional Materials

In material science, this compound can be used to synthesize functional materials with specific properties. Its chloro and amine groups offer diverse reactivity that can be exploited to create materials with desired characteristics .

Bioconjugation Techniques: Tagging and Labeling

Bioconjugation techniques often require specific linkers like 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride to tag or label biomolecules. This compound can be used to attach probes or drugs to biomolecules for tracking and therapeutic purposes .

properties

IUPAC Name

6-chloro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1,3,5,10H,2,4,6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQLDKCAEXIOAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696267
Record name 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

CAS RN

64603-76-5
Record name 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
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